(3-beta)-Cholest-5-en-3-ol-3-(hydrogen sulfate)
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Overview
Description
Cholesterol sulfate(1-) is a steroid sulfate oxoanion obtained by deprotonation of the sulfo group of cholesterol sulfate; major species at pH 7.3. It is a conjugate base of a cholesterol sulfate.
Scientific Research Applications
Metabolic Conversion and Biological Potency
- Enzymatic Conversion to Cholesterol: 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a related compound, has been shown to convert to cholesterol in rat liver homogenate preparations, highlighting its metabolic importance and potential for affecting cholesterol levels (Monger, Parish, & Schroepfer, 1980).
Sterol Biosynthesis Inhibition
- Inhibition of Sterol Biosynthesis: The inhibition of sterol biosynthesis in animal cells by 15-oxygenated sterols, including variants of cholest-5-en-3-ol, has been extensively studied, demonstrating their significant role in controlling sterol production in biological systems (Schroepfer, Parish, & Kandutsch, 1979).
Studies on Steroidal Methyl Sulfides and Sulfones
- Biologic Studies of Steroidal Methyl Sulfides and Sulfones: Research on cholest-5-ene and its derivatives, which include the study of sulfides and sulfones, provides insights into their potential biological activities and roles in sterol metabolism (Shafiullah, Dua, Srimal, & Ansari, 1991).
Hypocholesterolemic Activity and Metabolic Effects
- Study of Hypocholesterolemic Activity: The study of metabolites of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one reveals the compound's hypocholesterolemic activity and its effects in cultured mammalian cells, indicative of the therapeutic potential of similar compounds (Kim et al., 1989).
Diagnostic Applications
- Plasma and Erythrocytes Analysis for Diagnosis: The determination of cholesterol sulfate in plasma and erythrocytes has diagnostic applications, particularly in identifying X-linked ichthyosis, demonstrating a clinical application of cholesterol derivatives (Muskiet, Jansen, Wolthers, Marinkovic‐Ilsen, & van Voorst Vader, 1983).
Hepatic HMG-CoA Reductase Activity
- Correlation with Hepatic HMG-CoA Reductase: The serum levels of cholesterol precursors, including variants of cholest-5-en-3-ol, correlate with the activity of the hepatic HMG-CoA reductase, providing valuable information on cholesterol metabolism (Björkhem, Miettinen, Reihnér, Ewerth, Angelin, & Einarsson, 1987).
Spectral Characterization and Analysis
- Spectral Characterization of Derivatives: The spectral characterization of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one derivatives assists in understanding the structural and chemical properties of these sterols (Pyrek, Wilson, & Schroepfer, 1987).
Properties
Molecular Formula |
C27H45O4S- |
---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/p-1/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
BHYOQNUELFTYRT-DPAQBDIFSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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